molecular formula C20H23N5O4 B2962174 Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797815-47-4

Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone

Cat. No. B2962174
CAS RN: 1797815-47-4
M. Wt: 397.435
InChI Key: HPIGJVXRRJISRN-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It has a molecular weight of 298.34 . The compound is solid in its physical form and should be stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The crude product is usually purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Chemical Reactions Analysis

The compound’s chemical reactions would depend on its functional groups and the conditions under which it is reacted. For instance, aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 298.34 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study culminated in the identification of compounds with IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Cell Cycle Arrest

Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests potential applications in the development of treatments for leukemia.

Antitumor Activity

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some compounds showed potent growth inhibition properties with IC 50 values generally below 5 μM against these human cancer cells .

Apoptosis Induction

One of the compounds, C27, was found to induce apoptosis in HeLa cell line . This suggests potential applications in the development of treatments for cervical cancer.

Cell Cycle Arrest in HeLa Cells

The same compound, C27, was also found to cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests potential applications in the development of treatments that target the cell cycle in cervical cancer cells.

α-Amylase Inhibitory Effects

Based on the outcomes derived from the in vitro assessment of α-amylase inhibitory effects of the synthesized benzodioxol derivatives, the compound with the greatest potency, IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide), was chosen as a contender for in vivo hypoglycemic exploration . This suggests potential applications in the development of treatments for diabetes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound and its derivatives could be further studied for their anticancer properties . They could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anticancer activities , suggesting potential targets within cancer cell lines.

Mode of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrest , which could be a possible mode of action for this compound as well.

Biochemical Pathways

Based on its potential anticancer activity , it may be inferred that it could affect pathways related to cell proliferation and apoptosis.

Result of Action

Related compounds have been reported to exhibit good selectivity between cancer cells and normal cells , suggesting that this compound may also have similar effects.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c26-20(15-1-2-17-18(11-15)29-14-28-17)25-5-3-23(4-6-25)16-12-19(22-21-13-16)24-7-9-27-10-8-24/h1-2,11-13H,3-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIGJVXRRJISRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone

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